molecular formula C12H13NO2 B136620 Benzyl but-3-ynylcarbamate CAS No. 149965-78-6

Benzyl but-3-ynylcarbamate

Cat. No. B136620
M. Wt: 203.24 g/mol
InChI Key: ZNOHXIQXZHWLNI-UHFFFAOYSA-N
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Description

Benzyl but-3-ynylcarbamate is a chemical compound that falls within the broader class of organic compounds known as carbamates. These are organic compounds containing a carbamate group, which is a functional group derived from carbamic acid (NH2COOH). Benzyl but-3-ynylcarbamate itself does not appear to be directly synthesized or studied in the provided papers, but related compounds and reactions are discussed, which can provide insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of related carbamate compounds involves various strategies, including cascade reactions, iodolactamization, and carbolithiation. For instance, the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins involves cascade reactions of 2-(4-hydroxy-but-1-ynyl)benzaldehydes with Jones reagent . Another example is the enantioselective synthesis of a benzyl carbamate using iodolactamization as a key step . Additionally, 1-Aryl-1-alkenyl N,N-diisopropylcarbamates are synthesized from alkyl aryl ketones and undergo syn-carbolithiation to produce configurationally stable lithiated benzyl carbamates . These methods could potentially be adapted for the synthesis of benzyl but-3-ynylcarbamate.

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be characterized using various techniques such as FT-IR, NMR, UV-Vis, and X-ray diffraction . For example, benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was characterized and its crystal structure was determined, revealing weak intermolecular hydrogen bonds that stabilize the crystal structure . These techniques could be used to analyze the molecular structure of benzyl but-3-ynylcarbamate.

Chemical Reactions Analysis

Benzyl carbamates can participate in a variety of chemical reactions. For instance, 4-oxy-substituted 1-lithio-1,2-alkadienyl carbamates can undergo stereospecific 1,4-elimination to yield alk-3-en-1-ynyl carbamates . Moreover, 3-benzyl but-1-ynyl ethers can be transformed into 1,3-dienes and benzaldehyde through a ruthenium-catalyzed hydrogen-transfer reaction . These reactions demonstrate the reactivity of benzyl carbamates and related structures, which could be relevant for benzyl but-3-ynylcarbamate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates can be inferred from related compounds. For example, the electrochemical cleavage potentials of benzylamides and tert-butyl sulfonylcarbamates have been studied, providing insights into their reactivity and stability . Additionally, the luminescent properties of yttrium benzene dicarboxylates have been investigated, which could be relevant for the study of benzyl carbamates with potential luminescent properties10.

Scientific Research Applications

Supramolecular Chemistry and Biomedical Applications

  • Benzene-1,3,5-tricarboxamide derivatives, similar in structural complexity to Benzyl but-3-ynylcarbamate, have been used across various scientific disciplines, including supramolecular chemistry and biomedical applications. Their simple structure, accessibility, and detailed understanding of supramolecular self-assembly behavior make them valuable in nanotechnology, polymer processing, and biomedical fields. The self-assembly into nanometer-sized rod-like structures stabilized by H-bonding and their multivalent nature are especially noteworthy for biomedical applications (Cantekin, de Greef, & Palmans, 2012).

GABA Receptor Modulators in Medicinal Chemistry

  • Research on GABA_A receptor subtype modulators shows extensive application in treating/preventing diseases such as neurodegenerative diseases, airway hyperresponsiveness, and inflammation diseases. Ligands that modulate the effect of GABA, including benzodiazepine drugs, demonstrate the broad therapeutic potential of compounds that interact with GABA_A receptors, suggesting potential areas where Benzyl but-3-ynylcarbamate derivatives could be explored (Crocetti & Guerrini, 2020).

Antimicrobial Agents

  • Benzofuran derivatives , which share a degree of structural similarity with Benzyl but-3-ynylcarbamate, have been recognized for their wide range of biological and pharmacological applications, including strong biological activities like anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have attracted attention for natural drug lead compounds, indicating potential areas of application for Benzyl but-3-ynylcarbamate in antimicrobial and antiviral research (Miao et al., 2019).

Material Science

  • In material science, hyaluronan derivatives obtained by chemical modification, such as partial or total esterification, demonstrate varied biological properties. These derivatives have been explored for clinical applications due to their biocompatibility and degradability, suggesting a similar potential for modified carbamates in developing new materials for medical and biotechnological applications (Campoccia et al., 1998).

Safety And Hazards

Benzyl but-3-ynylcarbamate is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

benzyl N-but-3-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOHXIQXZHWLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl but-3-ynylcarbamate

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